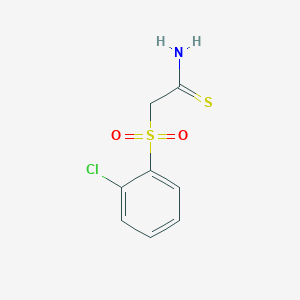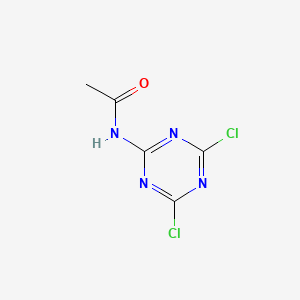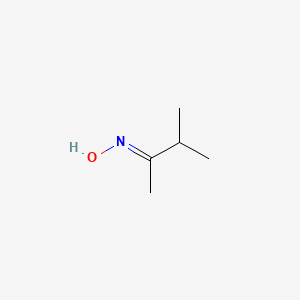
3-(2-Thienyl)acrylonitrile
Übersicht
Beschreibung
3-(2-Thienyl)acrylonitrile is a chemical compound with the molecular formula C7H5NS . It is also known by other names such as (E)-3-thiophen-2-ylprop-2-enenitrile . The compound has a molecular weight of 135.19 g/mol .
Synthesis Analysis
While specific synthesis methods for this compound were not found, a related compound, 2-(thien-2-yl)-acrylonitriles, has been synthesized and tested for antineoplastic efficacy in hepatoma models .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI string: InChI=1S/C7H5NS/c8-5-1-3-7-4-2-6-9-7/h1-4,6H/b3-1+ . The compound has a topological polar surface area of 52 Ų and a complexity of 154 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 135.19 g/mol and a XLogP3 value of 1.8 . It has 0 hydrogen bond donors, 2 hydrogen bond acceptors, and 1 rotatable bond . The exact mass and monoisotopic mass of the compound are both 135.01427034 g/mol .Wissenschaftliche Forschungsanwendungen
Antifungal and Anticancer Agent Synthesis
3-(2-Thienyl)acrylonitrile and its derivatives have been synthesized and evaluated for their antifungal and cytotoxic activities. These compounds show potential as antifungal and anticancer agents, particularly against opportunistic and pathogenic fungi and different cancer cell lines (Quiroga et al., 2007).
Crystallographic Studies
The crystal structure of certain this compound derivatives has been explored. These studies provide insights into the molecule's interactions and bonding, which is crucial for understanding its chemical behavior and potential applications (Cobo et al., 2006).
Hepatoma Cell Inhibition
Recent research has shown that this compound derivatives have significant activity against hepatoma cells. These compounds have been found to inhibit cell proliferation and induce apoptotic activities, suggesting their potential use in cancer treatment (Schaller et al., 2021).
Optical Limiting in Photonic Devices
Designed thiophene dyes, including derivatives of this compound, have been studied for their optical limiting behavior. These compounds are useful in protecting human eyes and optical sensors, as well as stabilizing light sources in optical communications (Anandan et al., 2018).
Polymerization Initiators
Compounds involving this compound have been identified as effective initiators in the polymerization of acrylonitrile, which is used in the production of synthetic fibers, plastics, resins, and rubber (Teng & Ruhlandt-Senge, 2004).
Renewable Acrylonitrile Production
Research has focused on the renewable production of acrylonitrile, a key component in various plastics and fibers, using processes that involve this compound. This approach is significant for sustainable and environmentally friendly chemical production (Karp et al., 2017).
Electropolymerization and Electrochemical Studies
New acrylate substituted thiophene derivatives, including this compound, have been synthesized and electropolymerized. These polymers exhibit interesting electrochemical properties, which are important for various applications in electronic devices (Lankinen et al., 1999).
Wirkmechanismus
Target of Action
The primary targets of 3-(2-Thienyl)acrylonitrile are cancer-relevant protein kinases . Among these, it has a preferential activity against the VEGFR-2 tyrosine kinase .
Mode of Action
This compound interacts with its targets by inhibiting their activity . This inhibition is achieved through the compound’s potential kinase inhibitory activity . The hydroxy group of certain derivatives of this compound might be crucial for its distinct inhibitory potency against VEGFR-2 .
Biochemical Pathways
The inhibition of VEGFR-2 tyrosine kinase by this compound affects the VEGF signaling pathway . This pathway plays a crucial role in angiogenesis, a process that is often upregulated in cancerous tumors .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of hepatoma cell proliferation at (sub-)micromolar concentrations . This results in the induction of apoptotic caspase-3 activity .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(E)-3-thiophen-2-ylprop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NS/c8-5-1-3-7-4-2-6-9-7/h1-4,6H/b3-1+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CONLQGNBFRQUBX-HNQUOIGGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6041-28-7 | |
| Record name | 3-(2-Thienyl)acrylonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006041287 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(2-thienyl)acrylonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.389 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-Chloro-2H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B3054355.png)
![Oxazolo[4,5-c]quinolin-2(3H)-one](/img/structure/B3054357.png)





![N-[4-[(4-fluorophenyl)sulfamoyl]phenyl]acetamide](/img/structure/B3054367.png)




![Hexahydro-2,6-methanooxireno[f][2]benzofuran-3,5-dione](/img/structure/B3054377.png)

